6,7-dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine
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Overview
Description
6,7-Dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine is an organic compound with the molecular formula C10H11Cl2N. It belongs to the class of benzazepines, which are characterized by a benzene ring fused to an azepine ring. This compound is achiral and has a molecular weight of 216.107 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves cyclization reactions to form the C-N or C-C bonds. Common methods include the Beckmann rearrangement and the Schmidt rearrangement . These reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts and solvents to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include Jones reagent for oxidation and hydrogen gas for reduction. The conditions for these reactions vary, but they often require specific temperatures and solvents to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .
Scientific Research Applications
6,7-Dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 6,7-dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
6,7-Dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine can be compared with other similar compounds, such as:
8,9-Dichloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine: This compound has a similar structure but differs in the position of the chlorine atoms.
Dichloro rac-ethylenebis (4,5,6,7-tetrahydro-1-indenyl) zirconium (IV): This compound contains a similar benzazepine ring but is complexed with zirconium.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for various applications in research and industry.
Properties
CAS No. |
180160-89-8 |
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Molecular Formula |
C10H11Cl2N |
Molecular Weight |
216.10 g/mol |
IUPAC Name |
6,7-dichloro-2,3,4,5-tetrahydro-1H-3-benzazepine |
InChI |
InChI=1S/C10H11Cl2N/c11-9-2-1-7-3-5-13-6-4-8(7)10(9)12/h1-2,13H,3-6H2 |
InChI Key |
WMCWIMZEYWNBOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC2=C1C=CC(=C2Cl)Cl |
Origin of Product |
United States |
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